2-Methyl-3-(pyridin-4-YL)propanoic acid

Description

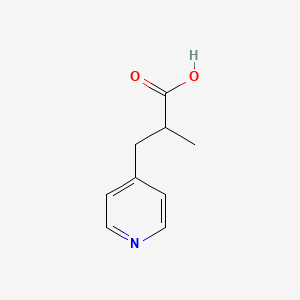

2-Methyl-3-(pyridin-4-YL)propanoic acid is a carboxylic acid that features a pyridine (B92270) ring attached to a methylated propanoic acid framework. Its chemical structure is characterized by the IUPAC name 2-methyl-3-pyridin-4-ylpropanoic acid and the molecular formula C9H11NO2. nih.gov The strategic placement of the methyl group and the pyridine ring relative to the carboxylic acid functional group imparts specific stereochemical and electronic properties to the molecule, making it an intriguing subject for synthetic exploration and application-oriented research.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-methyl-3-pyridin-4-ylpropanoic acid |

| CAS Number | 322725-47-3 |

| SMILES | CC(CC1=CC=NC=C1)C(=O)O |

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemistry, most notably in the development of pharmaceuticals and agrochemicals. The incorporation of a carboxylic acid group onto a pyridine scaffold gives rise to a class of compounds known as pyridinecarboxylic acids, which exhibit a wide range of biological activities. stmjournals.in The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a site for hydrogen bond donation and potential coordination with metal ions. This dual functionality allows for diverse interactions with biological targets. stmjournals.in

The position of the carboxylic acid group on the pyridine ring, as well as the presence of other substituents, significantly influences the molecule's properties and biological activity. For instance, nicotinic acid (pyridine-3-carboxylic acid) is an essential human nutrient (vitamin B3), while isoniazid (B1672263) (isonicotinic acid hydrazide) is a frontline drug for the treatment of tuberculosis. These examples highlight the therapeutic importance of pyridine-based carboxylic acids and underscore the rationale for the continued exploration of novel derivatives.

Propanoic acid and its derivatives are ubiquitous in both nature and synthetic chemistry. The propanoic acid motif is a key structural component in a vast array of molecules, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen. humanjournals.com These drugs typically feature an aryl group attached to the propanoic acid backbone, a structural feature shared by this compound, where the aryl group is a pyridinyl moiety.

The versatility of propanoic acid derivatives as synthetic scaffolds stems from the reactivity of the carboxylic acid group, which can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. This chemical tractability allows for the systematic modification of the lead compound to optimize its pharmacological properties. Furthermore, the stereocenter often present at the alpha-position of substituted propanoic acids introduces an element of chirality, which is crucial in drug-receptor interactions.

While specific academic investigations focusing exclusively on this compound are not extensively documented in publicly available literature, a significant body of research exists on structurally related compounds. These studies provide a strong foundation for understanding the potential applications and synthetic strategies for this particular molecule.

For example, the synthesis of various arylpropionic acid derivatives has been a central theme in medicinal chemistry research, with a focus on their anti-inflammatory, analgesic, and anticancer activities. humanjournals.com The general synthetic routes to these compounds often involve the creation of the carbon-carbon bond between the aryl (or heteroaryl) ring and the propanoic acid moiety.

Research into compounds containing the 3-(pyridin-4-yl)propanoic acid core has revealed their potential as intermediates in the synthesis of more complex molecules. For instance, the structurally related (S)-2-amino-3-(pyridin-4-yl)propanoic acid is recognized as a valuable pharmaceutical intermediate. nbinno.com This suggests that this compound could also serve as a key building block in the synthesis of novel therapeutic agents.

Furthermore, studies on the biological evaluation of various pyridine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties. stmjournals.in The presence of the pyridine ring in this compound suggests that it could be a candidate for screening in various biological assays to uncover its therapeutic potential.

Table 2: Examples of Structurally Related Compounds and Their Significance

| Compound Name | Structural Relationship to this compound | Significance |

|---|---|---|

| Ibuprofen | Arylpropionic acid derivative | Widely used NSAID humanjournals.com |

| (S)-2-amino-3-(pyridin-4-yl)propanoic acid | Contains the 3-(pyridin-4-yl)propanoic acid core | Pharmaceutical intermediate nbinno.com |

| Nicotinic Acid | Pyridinecarboxylic acid | Vitamin B3 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Pyridin 4 Yl Propanoic Acid and Its Analogues

Direct Synthetic Routes to 2-Methyl-3-(pyridin-4-YL)propanoic Acid

Direct synthesis aims to construct the target molecule through a series of sequential reactions, progressively building the carbon skeleton and introducing the necessary functional groups.

Conventional Multistep Organic Synthesis Approaches

Conventional methods for synthesizing propanoic acid derivatives often involve established organic reactions. For instance, a common industrial approach for producing propanoic acid itself is through the hydrocarboxylation of ethylene using a nickel carbonyl catalyst. Another method involves the oxidation of propionaldehyde. These fundamental reactions can be adapted for more complex molecules like this compound.

A plausible multistep synthesis could start from a pyridine-containing precursor. For example, the synthesis of a related compound, methyl 2-methyl-4-phenyl-3-pyridine-propanoate, was achieved by the catalytic hydrogenation of (E)-Methyl 3-(2-methyl-4-phenyl-3-pyridinyl)-2-propenoate using palladium on activated charcoal. This reaction reduces the carbon-carbon double bond of the propenoate side chain to yield the saturated propanoate structure prepchem.com. A similar strategy could be envisioned for the target molecule, starting from a corresponding propenoate precursor.

The following table outlines a representative conventional synthesis step:

| Reaction | Starting Material | Reagents & Conditions | Product | Reference |

| Hydrogenation | (E)-Methyl 3-(2-methyl-4-phenyl-3-pyridinyl)-2-propenoate | H₂, 10% Pd/C, Ethanol, 40 hours | Methyl 2-methyl-4-phenyl-3-pyridine-propanoate | prepchem.com |

Catalytic Synthesis Protocols for Propanoic Acid Derivatives

Modern synthetic chemistry often employs catalytic protocols to enhance efficiency, yield, and environmental friendliness. While specific catalytic routes for this compound are not extensively detailed in the provided results, general principles for synthesizing propanoic acid derivatives can be applied.

For example, alum (KAl(SO₄)₂ · 12H₂O) has been demonstrated as an inexpensive, non-toxic, and efficient catalyst for the synthesis of certain complex propanoic acid derivatives in aqueous media. One study reported the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives using alum in a one-pot reaction involving 3-acetyl pyridine (B92270), amino acids, and thiosemicarbazide at 80 °C nih.gov. This highlights the potential of using green catalysts like alum for synthesizing pyridine-containing acid derivatives, offering advantages in terms of operational simplicity and reduced toxicity nih.gov.

Palladium compounds are also effective catalysts, particularly in hydrocarboxyalkylation reactions. A patented method describes the hydrocarboxyalkylation of 6-methyl-3-vinylpyridine using carbon monoxide and a C₁₋₄ alkanol with a palladium catalyst to produce a mixture of lower alkyl 3-(6-methyl-3-pyridinyl)propionate and its 2-isomer, with a high preference for the desired 3-isomer googleapis.com. This resulting propionate ester can then be further modified, for example, through α-formylation, to create more complex intermediates googleapis.com.

Indirect Synthesis via Strategic Precursor Modifications

Indirect routes involve the synthesis of a key intermediate which is then modified to yield the final product. This approach can offer greater flexibility and access to a wider range of analogues.

Carbon-Carbon Bond Forming Reactions on Pyridine-Containing Intermediates

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. A variety of such reactions can be applied to pyridine-containing intermediates to construct the desired propanoic acid side chain. These reactions include well-known methods such as the Aldol condensation, Wittig reaction, and various cross-coupling reactions like Suzuki and Negishi couplings illinois.eduwikipedia.orgvanderbilt.edu.

For instance, a Michael addition reaction, a type of conjugate addition, could be employed. In this scenario, a nucleophile, such as an enolate derived from a propanoic acid equivalent, could be added to a vinylpyridine derivative. This strategy is fundamental in building carbon chains and is a key step in processes like the Robinson Annulation vanderbilt.edu.

The table below summarizes various classes of C-C bond-forming reactions applicable in such syntheses:

| Reaction Type | Description | Potential Application | Reference |

| Aldol Condensation | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl, which can be dehydrated. | Building the carbon backbone of the propanoic acid side chain. | vanderbilt.edu |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | Creating a double bond that can be subsequently reduced. | vanderbilt.edu |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Coupling a pyridine-containing fragment with a side-chain fragment. | illinois.edu |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Attaching the propanoic acid moiety to the pyridine ring system. | vanderbilt.edu |

Derivatization and Functionalization of Pyridine Ring Systems

Modifying the pyridine ring itself can be a strategic step in the synthesis of analogues of this compound. The pyridine ring can undergo various transformations, allowing for the introduction of different functional groups which can influence the molecule's properties.

For example, palladium-catalyzed coupling reactions are versatile for creating pyridine ethers by reacting 2-halopyridines with alcohols researchgate.net. Furthermore, highly substituted pyridin-4-ol derivatives can be synthesized through a flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids chim.it. The resulting pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are excellent precursors for subsequent palladium-catalyzed processes, enabling further functionalization chim.it. Such strategies are crucial for developing a structure-activity relationship (SAR) by creating a library of related compounds researchgate.net.

Utility of Novel Intermediate Compounds in Synthesis

The development of novel intermediates can open up new and more efficient synthetic pathways. A European patent details a method for preparing lower alkyl 2-formyl-3-(3-pyridinyl)propionates, which serve as key intermediates googleapis.com. The process begins with the catalytic hydrocarboxyalkylation of a 3-vinylpyridine to yield a 3-(3-pyridinyl)propionic acid ester. This ester is then subjected to α-formylation to produce the desired intermediate googleapis.com. This formylated propionate is a versatile precursor for creating a range of chemical compounds.

Another example is the use of (E)-methyl-3-(2-methyl-4-phenyl-3-pyridinyl)-2-propenoate as a precursor. This unsaturated ester is readily converted to the corresponding saturated propanoate via hydrogenation, demonstrating how a stable intermediate can be effectively used in the final steps of a synthesis prepchem.com. The strategic design and synthesis of such intermediates are critical for the efficient production of the target molecule and its analogues.

Principles of Green Chemistry in the Synthesis of this compound Analogues

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance laboratory safety. The synthesis of this compound and its analogues is no exception, with researchers increasingly focusing on developing more sustainable and eco-friendly methodologies. nih.govmdpi.com This section explores the key green chemistry principles that are being integrated into the synthesis of these pyridine-based compounds.

The core tenets of green chemistry that find significant application in this context include the use of multicomponent one-pot reactions, the development and use of green catalysts, the substitution of hazardous solvents with environmentally benign alternatives, and the implementation of energy-efficient synthesis methods such as microwave and ultrasonic irradiation. nih.govmdpi.com

One of the primary goals of green chemistry is to design synthetic routes that are both efficient and minimize waste. This can be achieved through various strategies, including the use of catalysts that can be recycled and the design of reactions that proceed with high atom economy. nih.gov For instance, the use of biomass-derived chemicals as starting materials or catalysts can significantly enhance the sustainability of organic synthesis. nih.gov

In the synthesis of pyridine derivatives, several green protocols have been developed. nih.gov These include:

Multicomponent One-Pot Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy.

Green Catalysts: The use of non-toxic, recyclable, and highly efficient catalysts is a cornerstone of green chemistry. For pyridine synthesis, catalysts such as pyridine-2-carboxylic acid (P2CA), which can be derived from bioproducts, have been shown to be effective. nih.govrsc.org

Environmentally Friendly Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net Solvent-free synthesis is another approach that is gaining traction. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can also lead to a reduction in side product formation. nih.gov

The table below summarizes some of the green chemistry approaches that have been applied to the synthesis of pyridine-containing compounds, which are analogous to the synthesis of this compound.

| Green Chemistry Principle | Synthetic Approach | Example Application in Pyridine Analogue Synthesis | Key Advantages |

| Use of Green Catalysts | Employing biocatalysts or catalysts derived from renewable sources. | Use of pyridine-2-carboxylic acid (P2CA) as a bioproduct catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.org | Low cost, renewable, enhances sustainability of the synthesis. nih.gov |

| Multicomponent Reactions | Combining multiple starting materials in a single reaction vessel to form the final product. | One-pot synthesis of 2-amino-3-cyanopyridines in water using graphene oxide as a reusable catalyst. nih.gov | Reduced reaction time, lower energy consumption, and minimized waste. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. | Synthesis of 3-substituted-quinazolin-4(3H)-ones using a choline chloride:urea deep eutectic solvent (DES). researchgate.net | Increased safety, reduced environmental pollution, and often improved reaction conditions. mdpi.com |

| Energy Efficiency | Utilizing alternative energy sources like microwaves or ultrasound to drive reactions. | Microwave-accelerated solvent- and catalyst-free synthesis of 4-aminoaryl/alkyl-7-chloroquinolines. nih.govnih.gov | Shorter reaction times, higher yields, and reduced energy consumption. |

By integrating these green chemistry principles into the synthetic design for analogues of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 Pyridin 4 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. For 2-Methyl-3-(pyridin-4-YL)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule.

Based on the structure, the following proton environments are anticipated:

Pyridine (B92270) Ring Protons: Two sets of chemically non-equivalent protons on the pyridine ring. The protons at positions 2 and 6 (ortho to the nitrogen) would appear as one signal, while the protons at positions 3 and 5 (meta to the nitrogen) would appear as another, typically in the aromatic region of the spectrum (around 7.0-8.5 ppm).

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyridine ring.

Methine Proton (-CH-): The single proton on the carbon atom bearing the methyl and carboxylic acid groups.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group.

Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range of chemical shifts, often downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | ~8.5 | Doublet | 2H |

| Pyridine H-3, H-5 | ~7.2 | Doublet | 2H |

| -CH- | Variable | Multiplet | 1H |

| -CH₂- | Variable | Multiplet | 2H |

| -CH₃ | Variable | Doublet | 3H |

| -COOH | Broad | Singlet | 1H |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The expected carbon environments are:

Pyridine Ring Carbons: Three distinct signals for the carbons of the pyridine ring. The carbon atoms at positions 2 and 6, and at 3 and 5, are equivalent, while the carbon at position 4 is unique.

Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically around 170-185 ppm.

Methine Carbon (-CH-): The carbon atom bonded to the methyl and carboxylic acid groups.

Methylene Carbon (-CH₂-): The carbon atom of the methylene bridge.

Methyl Carbon (-CH₃): The carbon atom of the methyl group, typically appearing in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~175-180 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~148 |

| Pyridine C-3, C-5 | ~124 |

| -CH- | ~40-50 |

| -CH₂- | ~35-45 |

| -CH₃ | ~15-20 |

Note: These are approximate chemical shift ranges and the actual values would be obtained from an experimental spectrum.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the structure, for instance, the coupling between the methine proton and the protons of the adjacent methylene and methyl groups.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the known assignments of the attached protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₁₁NO₂), the expected exact mass can be calculated. nih.gov

Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 |

| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.0682 |

An experimental HRMS measurement that matches this calculated value would confirm the elemental formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules such as carboxylic acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would typically require derivatization, such as esterification of the carboxylic acid group, to increase its volatility and thermal stability for passage through the gas chromatograph.

Following chromatographic separation, the compound would be subjected to electron ionization (EI), leading to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. The fragmentation of this compound is expected to proceed through several predictable pathways based on its structure.

The initial ionization would produce a molecular ion peak corresponding to its molecular weight (165.19 g/mol ). Key fragmentation pathways would likely involve:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the carbonyl group would result in a prominent fragment ion at m/z [M-45]⁺, corresponding to the loss of the COOH radical.

Alpha-cleavage: The bond between the chiral carbon and the pyridinylmethyl group is susceptible to cleavage. This would generate a stable pyridinylmethyl cation (tropylium-like ion) at m/z 92.

McLafferty rearrangement: If applicable, this rearrangement could occur, though it is less common for this specific structure.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, leading to smaller, characteristic ions.

The base peak in the mass spectrum would likely correspond to one of the most stable fragment ions, such as the ion at m/z 92 or the fragment resulting from the loss of the carboxyl group. docbrown.infodocbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |

| 165 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂]⁺ |

| 120 | [M-COOH]⁺ | [C₈H₁₀N]⁺ |

| 92 | [C₅H₄NCH₂]⁺ | Pyridinylmethyl cation |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. unimi.it The compound can be effectively separated using reversed-phase liquid chromatography.

A typical LC-MS method would involve a C18 column with a mobile phase gradient consisting of an aqueous component (like water with 0.1% formic acid to aid ionization) and an organic component (such as acetonitrile or methanol). rsc.org Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the pyridine nitrogen and carboxylic acid can be protonated, leading to a strong signal for the protonated molecule [M+H]⁺ at m/z 166.

Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID). This would generate product ions characteristic of the parent molecule's structure, similar to the fragmentation observed in GC-MS, such as the loss of formic acid (HCOOH, 46 Da) or water (H₂O, 18 Da). unimi.itresearchgate.net This technique is highly sensitive and selective, making it suitable for quantifying the compound in complex matrices. kuleuven.be

Table 2: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (MS1) | m/z 166 ([M+H]⁺) |

| Key Product Ions (MS2) | m/z 120 ([M+H - HCOOH]⁺), m/z 92 |

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. azooptics.com

The presence of the carboxylic acid group would be clearly identifiable by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak typically found between 1725 and 1700 cm⁻¹. docbrown.info

The pyridine ring has several characteristic vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2975-2845 cm⁻¹ range, potentially overlapping with the broad O-H band. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 3100-3000 | C-H stretch | Pyridine Ring | Medium |

| 2975-2845 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium |

| 1725-1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1500 | C=C, C=N stretch | Pyridine Ring | Medium |

| ~1450 | C-H bend | Aliphatic (CH₂, CH₃) | Medium |

| ~1300 | C-O stretch | Carboxylic Acid | Medium |

| ~900-650 | C-H out-of-plane bend | Pyridine Ring | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that involve a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the carbon backbone.

The symmetric "ring breathing" vibration of the pyridine ring, which is often weak in the IR spectrum, typically gives a strong and sharp peak in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be prominent in the 1600-1550 cm⁻¹ region. researchgate.net The C-H stretching vibrations, while present, are generally weaker in Raman than in IR. The C=O stretch of the carboxylic acid would also be observable but is typically less intense than in the FT-IR spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the signal, allowing for the study of the molecule's orientation when adsorbed on a metal surface. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine chromophore.

The pyridine ring exhibits characteristic π → π* transitions, which are typically observed in the UV region. These high-energy transitions would likely result in strong absorption bands at wavelengths below 270 nm. researchgate.net A lower energy n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also expected. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, often around 270-300 nm. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity (solvatochromism). For instance, in polar protic solvents, the n → π* transition band may undergo a hypsochromic (blue) shift due to hydrogen bonding with the nitrogen lone pair, while the π → π* bands may show a bathochromic (red) shift. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~255-265 | High |

| n → π | ~270-285 | Low |

X-ray Diffraction Studies for Solid-State Structural Determination

By growing a suitable single crystal, it would be possible to determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. The analysis would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers in the solid state. Furthermore, π-π stacking interactions between the pyridine rings could also be observed, influencing the crystal packing. jst.go.jp This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~13.5 |

| c (Å) | ~11.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~890 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.23 |

Chromatographic Method Development for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and are typically achieved through the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Validation

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative determination of this compound and for the detection of any process-related impurities. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the analytical method is reliable, reproducible, and accurate for its intended use.

The development of a suitable RP-HPLC method often involves optimizing various parameters to achieve adequate separation of the main compound from its potential impurities. A typical HPLC system equipped with a UV detector is employed. The chromatographic separation is generally achieved on a C18 column. The mobile phase composition, flow rate, and detection wavelength are critical parameters that are fine-tuned to obtain sharp, symmetrical peaks with good resolution. For a compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is commonly used.

Validation of the HPLC method encompasses the evaluation of several key parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Example of Validated HPLC Method Parameters for this compound

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Linearity Range | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, leads to a more efficient separation.

For the analysis of this compound, a UPLC method can provide faster analysis times, which is particularly advantageous for high-throughput screening or for monitoring reaction kinetics. The higher resolution afforded by UPLC can also be crucial for separating closely related impurities that may not be resolved by HPLC.

The principles of method development and validation for UPLC are similar to those for HPLC, with adjustments made to account for the different instrumentation and column technology. The mobile phase composition and gradient elution profile are optimized to achieve the best possible separation in the shortest amount of time.

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | Typical HPLC | Typical UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0-2.0 mL/min | 0.2-0.6 mL/min |

| Run Time | 15-30 min | 1-5 min |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel or synthesized compound like this compound, elemental analysis is crucial for confirming its empirical formula. The molecular formula of this compound is C₉H₁₁NO₂. webqc.org

The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample are then calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, consequently, the molecular formula.

Theoretical Elemental Composition of C₉H₁₁NO₂:

Molecular Weight: 165.19 g/mol webqc.org

Carbon (C): (9 * 12.011 / 165.19) * 100 = 65.44%

Hydrogen (H): (11 * 1.008 / 165.19) * 100 = 6.71%

Nitrogen (N): (1 * 14.007 / 165.19) * 100 = 8.48%

Oxygen (O): (2 * 15.999 / 165.19) * 100 = 19.37% (Often determined by difference)

**Table 3: Elemental Analysis Data for this compound (C₉H₁₁NO₂) **

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 65.44 | 65.41 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 8.48 | 8.45 |

The close correlation between the theoretical and hypothetical experimental values in the table above would serve to confirm the empirical formula of the synthesized compound as C₉H₁₁NO₂.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Methyl 3 Pyridin 4 Yl Propanoic Acid Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the many-electron wavefunction with the simpler electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. For 2-Methyl-3-(pyridin-4-YL)propanoic acid, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its chemical behavior.

Detailed Research Findings: DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule might interact with biological receptors or other molecules through non-covalent interactions. researchgate.net Other properties, such as dipole moment, polarizability, and chemical hardness, can also be calculated to build a comprehensive electronic profile of the compound. researchgate.net

Table 1: Hypothetical DFT-Calculated Molecular Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.78 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.23 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.55 | eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.45 | Debye | Measures overall polarity |

| Chemical Hardness (η) | 2.775 | eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.005 | eV | Tendency to attract electrons |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.net This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum. nih.gov TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. nih.gov

Detailed Research Findings: The application of TD-DFT begins with a ground-state geometry optimized by DFT. From there, TD-DFT calculations, often using functionals like CAM-B3LYP or M06-2X, can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov The oscillator strength is a measure of the intensity of an electronic transition. For this compound, TD-DFT would likely predict transitions involving the π-electron system of the pyridine (B92270) ring. These calculations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule and its analogues. researchgate.netrsc.org Although powerful, the accuracy of TD-DFT can be limited by the choice of functional, especially for certain types of excited states. aps.org

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound Calculated in a simulated aqueous environment.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 4.77 | 260 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 5.25 | 236 | 0.08 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 5.88 | 211 | 0.02 | HOMO → LUMO+1 (n→π*) |

Molecular Modeling and Molecular Docking Simulations: Elucidating Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to hypothesize how a ligand interacts with a target's binding site.

Detailed Research Findings: For this compound and its analogues, molecular docking simulations could be performed against a hypothetical protein target to explore potential binding modes and affinities. The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in the receptor's binding site, and a scoring function is used to evaluate thousands of possible poses, ranking them based on a calculated binding affinity (e.g., in kcal/mol). researchgate.net

The results of a docking study would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the binding pocket. For instance, the carboxylic acid group of the compound is a prime candidate for forming hydrogen bonds with polar residues like serine or salt bridges with basic residues like arginine. The pyridine ring could engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine. mdpi.com This detailed interaction map is critical for explaining the molecule's hypothetical biological activity and for designing analogues with improved binding characteristics. nih.gov

Table 3: Hypothetical Molecular Docking Results of Analogues Against a Target Protein

| Compound Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| This compound | -7.2 | ARG 120, TYR 210 | Salt Bridge, π-π Stacking |

| 3-(Pyridin-4-YL)propanoic acid | -6.8 | ARG 120, TYR 210 | Salt Bridge, π-π Stacking |

| 2-Methyl-3-(pyridin-3-YL)propanoic acid | -6.5 | SER 155, PHE 212 | Hydrogen Bond, π-π Stacking |

| 2-Ethyl-3-(pyridin-4-YL)propanoic acid | -7.5 | ARG 120, LEU 180 | Salt Bridge, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues: Correlating Structural Features with Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint. nih.gov

Detailed Research Findings: To build a QSAR model for analogues of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) would be required. For each compound, a variety of molecular descriptors would be calculated, including constitutional (e.g., molecular weight), electronic (e.g., partial charges), topological (e.g., connectivity indices), and physicochemical (e.g., logP) descriptors.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that best predicts the activity based on a selection of these descriptors. mdpi.com For example, a hypothetical QSAR model might find that activity is positively correlated with hydrophobicity (logP) and negatively correlated with the surface area of polar atoms. Such a model provides valuable insights into which structural features are important for activity and can be used to predict the potency of new, unsynthesized analogues. mdpi.com The predictive power of a QSAR model must be rigorously validated using internal and external test sets of compounds. nih.govmdpi.com

Table 4: Hypothetical Data for a QSAR Analysis

| Compound Analogue | logP | Polar Surface Area (Ų) | pIC50 (Experimental) | pIC50 (Predicted) |

| Analogue 1 | 1.2 | 63.3 | 5.4 | 5.3 |

| Analogue 2 | 1.5 | 63.3 | 5.8 | 5.9 |

| Analogue 3 | 1.2 | 75.5 | 4.9 | 5.0 |

| Analogue 4 | 1.8 | 63.3 | 6.2 | 6.4 |

| Analogue 5 | 0.9 | 63.3 | 4.9 | 4.8 |

Hypothetical QSAR Equation: pIC50 = 0.5 + (2.8 * logP) - (0.05 * Polar Surface Area) Model Statistics: R² = 0.98, Q² = 0.85

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of a ligand in a binding site, molecules are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment (typically water). nih.gov

Detailed Research Findings: An MD simulation of this compound, either free in solution or bound to a protein, would provide insights into its conformational flexibility. The simulation would track the movement of every atom over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal the most stable conformations, the flexibility of different parts of the molecule, and the stability of key interactions with a receptor over time. plos.org

Table 5: Hypothetical Metrics from a 100 ns Molecular Dynamics Simulation

| System | Average RMSD (Å) | Average RMSF of Pyridine Ring (Å) | Average Radius of Gyration (Å) | Key Findings |

| Ligand in Water | 1.2 ± 0.3 | 0.8 ± 0.2 | 3.5 ± 0.1 | The molecule is flexible in solution with multiple low-energy conformations. |

| Ligand-Protein Complex | 1.8 ± 0.4 (Protein Backbone) | 0.5 ± 0.1 | 15.2 ± 0.3 | The ligand remains stably bound in the active site throughout the simulation. |

Potential Research Applications of 2 Methyl 3 Pyridin 4 Yl Propanoic Acid in Chemical Sciences

A Versatile Scaffold in Advanced Organic Synthesis and Methodology Development

The intricate molecular architecture of 2-Methyl-3-(pyridin-4-YL)propanoic acid makes it a valuable starting material and intermediate in the synthesis of a wide array of organic compounds. Its bifunctional nature, possessing both a carboxylic acid group and a basic pyridine (B92270) nitrogen, allows for diverse chemical transformations.

Precursor for the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. The pyridine and carboxylic acid functionalities within this compound serve as reactive handles for constructing more elaborate heterocyclic systems. Researchers are exploring its use in multi-step synthetic sequences to generate novel scaffolds with potential biological activity. The strategic placement of the methyl group also introduces a chiral center, enabling the synthesis of enantiomerically pure target molecules, a critical aspect in the development of modern pharmaceuticals.

While specific examples of complex heterocycles synthesized directly from this particular acid are not extensively documented in publicly available literature, the general reactivity of pyridinylpropanoic acids suggests their utility in forming fused ring systems and other intricate molecular architectures. The pyridine ring can undergo various transformations, including N-alkylation, oxidation, and participation in cycloaddition reactions. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups, providing further avenues for molecular diversification.

Catalytic Applications in Organic Transformations

The pyridine nitrogen in this compound can act as a ligand for metal catalysts. This coordination ability is being investigated for its potential to influence the outcome of various organic reactions. By modifying the carboxylic acid group, it is possible to create tailored ligands that can enhance the efficiency and selectivity of catalytic processes.

For instance, derivatives of this acid could potentially be employed in asymmetric catalysis, where the chiral center in the propanoic acid backbone could induce enantioselectivity in the formation of new chemical bonds. Research in this area is focused on designing and synthesizing novel ligands and evaluating their performance in reactions such as hydrogenations, cross-coupling reactions, and other metal-catalyzed transformations. The development of such catalysts is crucial for the environmentally friendly and cost-effective synthesis of valuable chemicals.

Exploration in Material Science Research

The unique combination of a rigid aromatic ring and a flexible carboxylic acid side chain in this compound makes it an attractive candidate for the development of new materials with tailored properties.

Development of Novel Functional Materials

In the field of crystal engineering and the design of metal-organic frameworks (MOFs), the pyridine and carboxylate groups of this compound can coordinate with metal ions to form extended network structures. The resulting materials can exhibit interesting properties such as porosity, which is valuable for applications in gas storage, separation, and catalysis. The chirality of the organic linker can also lead to the formation of chiral MOFs, which have potential applications in enantioselective separations and asymmetric catalysis.

Furthermore, the pyridine moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. These structures can form the basis for the development of functional materials like liquid crystals and gels.

Integration into Polymeric Systems

The carboxylic acid functionality of this compound allows for its incorporation into polymer chains through esterification or amidation reactions. This can be used to modify the properties of existing polymers or to create entirely new polymeric materials. For example, incorporating this compound into a polymer backbone could enhance its thermal stability, alter its solubility, or introduce specific recognition sites.

The pyridine group within the polymer structure can act as a site for post-polymerization modification, allowing for the introduction of further functionalities. This approach provides a versatile platform for the design of smart polymers that can respond to external stimuli such as pH or the presence of metal ions. Such materials could find applications in areas like drug delivery, sensors, and coatings.

Mechanistic Studies of Chemical Interactions and Recognition Processes

Understanding the fundamental principles of molecular interactions is a cornerstone of modern chemistry. The well-defined structure of this compound makes it a useful model system for studying these processes. The interplay between the acidic carboxylic acid group and the basic pyridine nitrogen, along with the potential for hydrogen bonding and other non-covalent interactions, provides a rich field for investigation.

Analytical Method Development for Impurity Profiling and Degradation Product Analysis

The development of robust analytical methods is a critical component of chemical research, ensuring the purity, stability, and quality of a compound. For this compound, a molecule incorporating both a pyridine ring and a carboxylic acid function, the analytical strategy must be capable of separating the parent compound from structurally similar impurities and potential degradation products. This involves creating stability-indicating methods that can resolve and quantify these analytes, often guided by forced degradation studies to identify likely degradation pathways.

Chromatographic Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like this compound. The development of a suitable HPLC method would focus on selecting an appropriate stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the polar, ionizable, zwitterionic nature of pyridinecarboxylic acids, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is a highly effective approach. helixchrom.com A core-shell mixed-mode reversed-phase cation-exchange column, for instance, can exploit subtle differences in the hydrophobic and ionic properties of the parent molecule and its impurities to enhance resolution. helixchrom.comsielc.com

Method development would involve optimizing several key parameters:

Mobile Phase Composition: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (ACN). The retention time can be controlled by adjusting the ACN concentration, buffer pH, and buffer concentration. helixchrom.com For basic compounds like pyridine derivatives, the use of acidic additives (e.g., formic acid, ammonium formate) in the mobile phase can significantly improve peak shape and retention without requiring ion-pairing reagents that are incompatible with mass spectrometry (MS). helixchrom.com

Column Selection: A C18 column is a common starting point for reversed-phase chromatography. pensoft.net However, for the separation of polar isomers or related substances, specialized columns like Primesep 100 or Coresep 100, which incorporate cation-exchange capabilities, offer superior selectivity. helixchrom.comsielc.com

Detection: A Ultraviolet (UV) detector is suitable for aromatic compounds containing a pyridine ring. helixchrom.com For more definitive identification and characterization of unknown impurities or degradation products, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.gov Electrospray ionization (ESI) in positive mode is particularly effective for pyridine-containing molecules, often yielding a prominent protonated molecule peak ([M+H]+). nih.gov

An illustrative example of a starting HPLC method for the analysis of this compound is presented below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Coresep 100 (core-shell mixed-mode) | Provides combined reversed-phase and cation-exchange mechanisms, ideal for separating polar, zwitterionic compounds and related isomers. helixchrom.com |

| Mobile Phase | A: 50 mM Ammonium Formate (pH 3.0)B: Acetonitrile (ACN) | ACN controls hydrophobic retention, while the acidic buffer ensures consistent ionization of the pyridine and carboxylic acid groups for reproducible separation. helixchrom.com |

| Elution | Gradient or Isocratic | A gradient elution (e.g., 10-70% B over 15 minutes) is typically used for impurity profiling to separate compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical C18 columns. pensoft.net |

| Detector | UV at 250-260 nm and/or Mass Spectrometry (ESI+) | The pyridine ring exhibits strong UV absorbance in this range. helixchrom.com MS detection provides mass information for identifying unknown peaks. nih.govnih.gov |

Impurity Profiling

Impurity profiling is the identification and quantification of all potential unwanted chemicals in a substance. iajps.com These can arise from the manufacturing process (e.g., residual starting materials, intermediates, by-products) or from degradation during storage. nih.gov For this compound, potential process-related impurities could include unreacted starting materials or by-products from side reactions. The validated analytical method must be able to separate these known impurities from the main compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule. acdlabs.com These studies involve subjecting the compound to harsh conditions to accelerate its decomposition. The resulting degradation products are then analyzed, typically by LC-MS, to elucidate their structures. mdpi.com This information is crucial for developing stability-indicating analytical methods and for understanding potential degradation pathways under normal storage conditions.

Key stress conditions as per regulatory guidelines include:

Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. acdlabs.com The propanoic acid side chain or other functional groups could be susceptible to hydrolysis.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation. The pyridine ring, for instance, can be oxidized to form N-oxides.

Thermal Stress: The solid compound is heated to elevated temperatures to assess its thermal stability. acdlabs.com

Photostability: The compound is exposed to UV and visible light to determine its sensitivity to photodegradation. acdlabs.com Pyridine-containing moieties can be susceptible to photolytic degradation.

The results from these studies would identify the specific conditions under which this compound is unstable and characterize the resulting degradants.

Table 2: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Hypothetical Degradation Product | Analytical Detection |

| Oxidative | N-oxidation of the pyridine ring | 2-Methyl-3-(1-oxido-pyridin-4-yl)propanoic acid | LC-MS (Expected M+16 peak) |

| Photolytic | Ring opening or dimerization | Various complex photoproducts | LC-MS/MS for structural elucidation |

| Acid/Base Hydrolysis | Generally stable, but extreme conditions could lead to decarboxylation | 2-Methyl-3-(pyridin-4-yl)propane | GC-MS or LC-MS |

| Thermal | Decarboxylation at high temperatures | 2-Methyl-3-(pyridin-4-yl)propane | GC-MS (for volatile products) |

By systematically developing and validating such analytical methods, researchers can ensure a comprehensive understanding of the purity and stability profile of this compound, which is fundamental for its application in any field of chemical science. nih.gov

Future Directions and Emerging Research Avenues for 2 Methyl 3 Pyridin 4 Yl Propanoic Acid

Development of Stereoselective Synthetic Pathways for Enantiomeric Forms

The biological and catalytic activities of chiral molecules are often enantiomer-dependent. Therefore, the development of efficient and scalable methods for the synthesis of the individual enantiomers of 2-methyl-3-(pyridin-4-YL)propanoic acid is a critical area of future research. Current synthetic routes typically yield a racemic mixture, necessitating subsequent resolution, which is often inefficient. Future efforts will likely focus on two primary strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, thereby avoiding the need for separation. Key methodologies that could be explored include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral precursor of this compound to direct the stereochemical outcome of a subsequent reaction that introduces the chiral center. After the desired stereochemistry is established, the auxiliary is removed. A variety of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, could be investigated for their efficacy in controlling the stereoselective alkylation or conjugate addition to a suitable precursor.

Enantioselective Catalysis: The use of chiral catalysts, either metal-based or organocatalysts, represents a highly atom-economical approach to asymmetric synthesis. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium catalyst could be a viable route. Alternatively, organocatalytic methods, such as chiral amine-catalyzed conjugate addition of a methyl group to a pyridinyl-substituted acrylic acid derivative, could be explored.

Chiral Resolution: For cases where a racemic mixture is obtained, efficient resolution techniques are essential. While classical resolution involving the formation of diastereomeric salts with a chiral resolving agent is a well-established method, newer techniques could offer advantages in terms of efficiency and scalability.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases can be employed for the separation of enantiomers on a preparative scale.

Enzymatic Resolution: Lipases and other hydrolases can exhibit high enantioselectivity in the kinetic resolution of racemic esters or amides of this compound.

Table 1: Potential Strategies for Stereoselective Synthesis

| Method | Description | Potential Advantages |

|---|---|---|

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereoselective reactions. | Well-established methodologies with predictable outcomes. |

| Enantioselective Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | High catalytic efficiency and atom economy. |

| Preparative Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Direct separation of enantiomers, applicable to a wide range of compounds. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity and mild reaction conditions. |

Rational Design of Advanced Catalysts Incorporating this compound Motifs

The pyridine (B92270) nitrogen and the carboxylic acid group in this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The rational design of advanced catalysts incorporating this motif could lead to novel reactivity and selectivity in a variety of chemical transformations.

The pyridine ring can coordinate to a wide range of transition metals, while the carboxylic acid group can act as an anionic ligand, a proton shuttle, or a hydrogen-bonding site to influence the catalytic environment. The methyl group at the α-position to the carboxylate can also play a role in the steric environment around a coordinated metal center.

Future research in this area could focus on:

Synthesis of Metal Complexes: The synthesis and characterization of coordination complexes of this compound with various transition metals (e.g., palladium, rhodium, iridium, copper, and iron) would be the first step. The coordination chemistry of these complexes, including their geometry and electronic properties, would need to be thoroughly investigated.

Application in Asymmetric Catalysis: By using enantiomerically pure this compound as a chiral ligand, it may be possible to develop new asymmetric catalysts for a range of reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The stereochemical information from the chiral ligand can be transferred to the substrate, leading to the formation of an enantioenriched product.

Development of Bifunctional Catalysts: The presence of both a Lewis basic pyridine site and a Brønsted acidic carboxylic acid site allows for the design of bifunctional catalysts. Such catalysts could facilitate reactions that require the simultaneous activation of both an electrophile and a nucleophile.

Table 2: Potential Catalytic Applications

| Catalyst Type | Potential Reactions | Metal Centers |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of prochiral olefins, ketones, and imines. | Rhodium, Ruthenium, Iridium |

| Asymmetric C-C Coupling | Suzuki, Heck, and Sonogashira cross-coupling reactions. | Palladium, Nickel |

| Asymmetric Aldol Reactions | Enantioselective addition of enolates to aldehydes. | Zinc, Copper |

| Bifunctional Catalysis | Tandem reactions requiring acid and base catalysis. | Various |

Integration with High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a powerful tool in modern chemical discovery, allowing for the rapid testing of large libraries of compounds for a specific biological or catalytic activity. researchgate.net The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries for HTS campaigns.

By modifying the core structure of this compound, a large number of analogs can be synthesized. For example, the carboxylic acid group can be converted into a variety of esters, amides, or other functional groups. The pyridine ring can also be substituted at different positions to modulate its electronic and steric properties.

Future research directions in this area include:

Library Synthesis: The development of efficient and robust synthetic routes for the parallel synthesis of a library of this compound derivatives is a prerequisite for HTS. This could involve the use of automated synthesis platforms and solid-phase organic synthesis techniques.

Screening for Biological Activity: The synthesized library of compounds can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential new drug candidates. The pyridine motif is a common feature in many biologically active molecules, suggesting that derivatives of this compound may exhibit interesting pharmacological properties.

Discovery of New Catalysts: The library of derivatives can also be screened for catalytic activity in various chemical reactions. This approach, known as high-throughput experimentation, can accelerate the discovery of new and improved catalysts for important chemical transformations.

Table 3: High-Throughput Screening Applications

| Application Area | Screening Target | Potential Outcomes |

|---|---|---|

| Drug Discovery | Enzymes, Receptors, Ion Channels | Identification of new lead compounds for therapeutic development. |

| Catalyst Discovery | C-C bond formation, Oxidation, Reduction | Discovery of novel catalysts with enhanced activity and selectivity. |

| Materials Science | Polymerization, Crystal Engineering | Development of new materials with desired properties. |

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-(pyridin-4-YL)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyridinyl derivatives with propanoic acid precursors. For example, intermediates like 3-(pyridin-4-yl)acrylic acid are synthesized via condensation reactions, followed by reduction and methylation steps. Reaction optimization includes:

- Catalyst selection : Palladium or nickel catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Maintaining 60–80°C to avoid side reactions like decarboxylation.

Crystallographic data (e.g., bond angles and torsional strain in intermediates) can guide structural validation .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Pyridinyl protons appear as a doublet near δ 8.5–8.7 ppm; methyl groups resonate at δ 1.2–1.5 ppm.

- ¹³C NMR : The carboxylic carbon (COOH) is observed at ~170–175 ppm.

- IR : A strong absorption band at 2500–3300 cm⁻¹ (O–H stretch) and 1680–1720 cm⁻¹ (C=O stretch).

Cross-validation with X-ray crystallography (e.g., comparing observed vs. calculated dihedral angles) ensures accuracy .

Advanced Research Questions

Q. What role does the pyridinyl moiety play in the pharmacological activity of this compound derivatives?

Methodological Answer: The pyridinyl group enhances binding to biological targets (e.g., opioid receptors) via:

- Hydrogen bonding : Pyridine nitrogen interacts with receptor residues (e.g., histidine or aspartate).

- Aromatic stacking : Stabilizes interactions with hydrophobic pockets.

In opioid antagonists like (2S)-Mdcp derivatives, modifying the pyridinyl substituents (e.g., adding methyl or carbamoyl groups) improves selectivity and reduces off-target effects. Competitive binding assays (IC₅₀ measurements) and molecular docking simulations are critical for validating interactions .

Q. How can computational methods predict dimerization and solvent effects for this compound?

Methodological Answer:

- NRHB (Non-Random Hydrogen Bonding) model : Predicts excess enthalpies (Hᴇ) in solvent mixtures by quantifying hydrogen-bonding contributions. For propanoic acid analogs, Hᴇ values correlate with dimer stability in polar solvents like water .

- MD simulations : Analyze solvent-accessible surface area (SASA) to identify dimerization hotspots.

- DFT calculations : Optimize geometries for monomeric vs. dimeric forms (e.g., assessing energy differences of ~5–10 kJ/mol).

Q. What advanced chromatographic techniques detect impurities in this compound during pharmaceutical synthesis?

Methodological Answer:

- HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to separate impurities like methylphenylpropanoic acid derivatives.

- Reference standards : Compare retention times and mass spectra with certified impurities (e.g., EP-grade propanoic acid analogs listed in pharmacopeial guidelines) .

- Validation parameters : Ensure limits of detection (LOD) < 0.1% and recovery rates of 95–105%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.